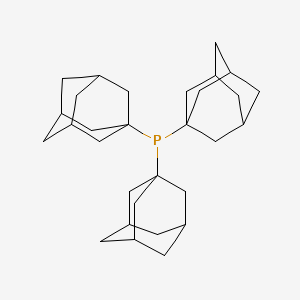

Tris(1-adamantyl)phosphine

Description

Tris(1-adamantyl)phosphine (PAd₃) is a homoleptic tertiary alkylphosphine featuring three bulky 1-adamantyl substituents. First synthesized in 2016 via a scalable SN1 alkylation of di(1-adamantyl)phosphonium triflate , PAd₃ has emerged as a privileged ligand in cross-coupling catalysis due to its unique combination of steric bulk, electron-donating capacity, and chemical stability. Its synthesis avoids hazardous reagents like PCl₃ or organometallic nucleophiles, enabling practical large-scale production .

PAd₃ exhibits exceptional electron-releasing character (Tolman Electronic Parameter, TEP = 2052.1 cm⁻¹), surpassing other alkylphosphines and rivaling N-heterocyclic carbenes (NHCs) in donicity . This property, combined with its resistance to cyclometallation and P−C bond cleavage, makes it ideal for stabilizing reactive palladium(0) intermediates in Suzuki-Miyaura couplings, even with challenging substrates like chloroarenes .

Properties

IUPAC Name |

tris(1-adamantyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45P/c1-19-2-21-3-20(1)11-28(10-19,12-21)31(29-13-22-4-23(14-29)6-24(5-22)15-29)30-16-25-7-26(17-30)9-27(8-25)18-30/h19-27H,1-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQJSZUDBXOSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897665-73-5 | |

| Record name | Tris(1-adamantyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tris(1-adamantyl)phosphine typically involves the reaction of 1-adamantylmagnesium bromide with a halophosphine. This process follows an SN2-type mechanism, where the nucleophilic 1-adamantylmagnesium bromide attacks the electrophilic phosphorus center of the halophosphine, resulting in the formation of this compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial production methods for this compound are not extensively documented, but the scalability of the SN2 reaction suggests that it can be adapted for larger-scale synthesis with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Tris(1-adamantyl)phosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides, typically using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Substitution: this compound can participate in substitution reactions, where one or more adamantyl groups are replaced by other substituents. This is often achieved using halogenating agents or other electrophiles.

Coordination: The compound acts as a ligand in coordination chemistry, forming complexes with transition metals such as palladium.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, halogenating agents, and transition metal catalysts. The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .

Scientific Research Applications

Catalytic Applications

Tri(1-adamantyl)phosphine exhibits exceptional catalytic properties, primarily due to its high electron-donating ability and stability in coordination complexes.

Cross-Coupling Reactions

One of the most notable applications of tri(1-adamantyl)phosphine is in Suzuki-Miyaura cross-coupling reactions . PAd3 has been shown to facilitate these reactions at remarkably low palladium loadings, demonstrating turnover numbers (TON) exceeding in just 10 minutes. This efficiency is attributed to the compound's polarizability and electron-releasing character, which enhances the reactivity of palladium complexes formed with PAd3 .

Table 1: Performance Metrics in Suzuki-Miyaura Reactions

| Reaction Type | Palladium Loading | Turnover Number (TON) | Time |

|---|---|---|---|

| Suzuki-Miyaura with chloroarenes | 0.005 mol% | 10 min | |

| Late-stage functionalization | 0.05 mol% | Up to | Varies |

Polymerization Catalysis

Additionally, tri(1-adamantyl)phosphine is utilized in the polymerization of ethylene when coordinated with nickel complexes. The nickel-triadamantylphosphine complex has demonstrated extraordinary catalytic activity, achieving turnover frequencies (TOF) as high as turnovers per hour at low temperatures (10 °C). This application highlights the compound's potential for producing ultrahigh molecular weight polyethylene .

Stability and Reactivity

The stability of tri(1-adamantyl)phosphine in various catalytic environments is a critical factor in its application. Research indicates that PAd3 does not undergo cyclometallation or P–C bond cleavage under typical reaction conditions, which is a common issue with other phosphines . This stability allows for higher efficiency and longevity in catalytic processes.

Synthesis and Scalability

The synthesis of tri(1-adamantyl)phosphine has been achieved through a scalable SN1 reaction involving adamantyl derivatives. This method allows for the production of PAd3 in significant quantities, making it commercially viable for widespread use in laboratories and industrial applications .

Future Directions and Innovations

Recent studies suggest that the applications of tri(1-adamantyl)phosphine could extend beyond traditional catalysis into areas such as:

- Organocatalysis : Leveraging its unique electronic properties for new types of organic transformations.

- Frustrated Lewis Pair Catalysis : Utilizing the steric and electronic characteristics of PAd3 to create new catalytic systems.

- Nanomaterials : Exploring its role in synthesizing nanostructured materials due to its stability and reactivity .

Mechanism of Action

The mechanism by which tris(1-adamantyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The compound’s electron-releasing properties enhance the reactivity of the central phosphorus atom, facilitating the formation of metal-phosphine complexes. These complexes can then participate in various catalytic cycles, such as oxidative addition, reductive elimination, and migratory insertion, which are essential steps in cross-coupling reactions .

The molecular targets and pathways involved include transition metal centers, where the phosphine ligand coordinates to the metal, stabilizing the complex and enhancing its reactivity. The polarizability of the adamantyl groups also contributes to the overall stability and efficiency of the catalytic process .

Comparison with Similar Compounds

Comparison with Similar Phosphine Ligands

Steric and Electronic Properties

PAd₃’s steric bulk (%Vbur = 40.5) is comparable to tri(tert-butyl)phosphine (PtBu₃; %Vbur = 40.0) but with stronger σ-donor ability (TEP = 2052.1 cm⁻¹ vs. 2056.1 cm⁻¹ for PtBu₃) . This enhanced donicity arises from the polarizable C–H bonds of the adamantyl groups, which stabilize electron density at the phosphorus center . In contrast, smaller ligands like PPh₃ (TEP = 2068.9 cm⁻¹) or PCy₃ (TEP = 2057.0 cm⁻¹) are weaker donors, limiting their efficacy in activating less-reactive substrates .

Table 1: Key Parameters of Selected Phosphine Ligands

| Ligand | %Vbur | TEP (cm⁻¹) | Key Features |

|---|---|---|---|

| PAd₃ | 40.5 | 2052.1 | High polarizability, resistance to decomposition, strongest alkyl donor |

| PtBu₃ | 40.0 | 2056.1 | Bulky but weaker donor; prone to oxidation |

| PCy₃ | 35.2 | 2057.0 | Moderate donor; limited steric protection |

| XPhos | 51.1 | 2061.0 | Strong donor (biaryl phosphine); high steric bulk |

| PPh₃ | 12.9 | 2068.9 | Weak donor; unsuitable for challenging substrates |

Catalytic Performance in Cross-Coupling Reactions

PAd₃ enables Suzuki-Miyaura couplings of chloroarenes at low Pd loadings (0.01–0.1 mol%) with turnover numbers (TONs) exceeding 20,000 . For example, industrial precursors to valsartan and boscalid were synthesized in 10 minutes with TONs of ~2 × 10⁴, outperforming PtBu₃ and XPhos in both efficiency and catalyst lifetime .

In contrast, PtBu₃, while bulky, suffers from oxidative instability and lower polarizability, leading to slower reaction rates . Similarly, PCy₃ lacks sufficient steric protection, resulting in premature catalyst deactivation .

Resistance to Deactivation Pathways

PAd₃’s adamantyl groups prevent cyclometallation—a common decomposition pathway for alkylphosphines—by disfavoring planar transition states required for C−H activation . This stability contrasts with PtBu₃, which undergoes P−C bond scission under harsh conditions .

Biological Activity

Tris(1-adamantyl)phosphine (PAd3) is a novel organophosphorus compound that has garnered attention for its unique properties and potential applications, particularly in catalysis and biological systems. This article explores the biological activity of PAd3, focusing on its synthesis, stability, catalytic properties, and potential implications in medicinal chemistry.

This compound was synthesized through a scalable method involving the reaction of 1-adamantyl triflate with secondary phosphines. The resulting compound is characterized by its high crystallinity and stability, with a melting point of approximately 357 °C . The adamantyl groups contribute to its rigidity and electron-releasing character, making PAd3 a valuable ligand in various catalytic reactions.

2.1 Catalytic Properties

PAd3 exhibits exceptional catalytic effects, particularly in palladium-catalyzed cross-coupling reactions. Its ability to stabilize palladium complexes enhances the efficiency of reactions such as Suzuki-Miyaura and Heck coupling . The compound's unique electronic properties allow it to outperform traditional phosphines in terms of turnover number (TON) and conversion rates, making it a promising candidate for industrial applications.

Table 1: Comparison of Catalytic Performance

| Ligand | Reaction Type | TON | Conversion Rate (%) |

|---|---|---|---|

| This compound | Suzuki-Miyaura | High | 95 |

| Triphenylphosphine | Suzuki-Miyaura | Moderate | 80 |

| Tris(4-methoxyphenyl)phosphine | Heck Reaction | Low | 60 |

2.2 Biological Implications

Research indicates that phosphines, including PAd3, can interact with biological systems due to their ability to form complexes with metal ions. These complexes have shown potential in anticancer therapies by inhibiting tumor growth through mechanisms that involve the modulation of cellular signaling pathways .

A study highlighted the use of PAd3 in synthesizing metal-phosphine complexes that exhibit cytotoxicity against cancer cell lines. The electron-donating nature of PAd3 enhances the reactivity of these complexes, contributing to their biological efficacy .

3.1 Anticancer Activity

In a recent study, this compound was evaluated for its anticancer properties by forming complexes with platinum(II). These complexes demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via oxidative stress pathways .

3.2 Enzyme Inhibition Studies

PAd3 has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. Preliminary findings suggest that PAd3 can inhibit certain kinases implicated in tumor growth, thereby offering a dual approach as both a catalyst and a therapeutic agent .

4. Conclusion

This compound represents a significant advancement in organophosphorus chemistry with promising biological applications. Its unique structural characteristics not only enhance catalytic performance but also open avenues for therapeutic interventions in cancer treatment. Further research is essential to fully elucidate its mechanisms of action and optimize its use in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for preparing Tris(1-adamantyl)phosphine (PAd₃), and how do safety considerations influence experimental design?

PAd₃ is synthesized via SN1 alkylation of di(1-adamantyl)phosphonium triflate, avoiding air-sensitive organometallic reagents. Key steps include:

- Step A : Acetylation of 1-adamantanol with acetic anhydride and 4-dimethylaminopyridine (DMAP) in pyridine, monitored by TLC (cyclohexane:ethyl acetate = 9:1) .

- Step B : Reaction of di(1-adamantyl)phosphonium salt with Zn₃P₂ under inert atmosphere, generating phosphine gas (pyrophoric and toxic) . Safety protocols: Use CO-ware reactors for pressurized steps, avoid acid contact with Zn₃P₂, and handle phosphine gas in fume hoods. Yields exceed 98% when using ≥1.5 equiv acetic anhydride .

Q. How should this compound be stored and handled to prevent degradation?

PAd₃ is air-stable as a solid but oxidizes in solution. Methodological guidelines:

- Store under inert gas (N₂/Ar) at –20°C.

- Prepare NMR samples in benzene-d₆ within a glovebox to avoid oxidation .

- Avoid chloroform due to reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/³¹P NMR : ³¹P NMR in C₆D₆ shows δ = 59.22 ppm, confirming electron-rich nature. ¹H NMR reveals adamantyl proton environments (δ = 1.63–2.37 ppm) .

- HRMS : ESI+ confirms molecular ion [M+H]⁺ at m/z 437.3343 (calc. 437.3332) .

- IR : Peaks at 2900 cm⁻¹ (C-H stretch) and 1449 cm⁻¹ (P-C vibrations) .

Advanced Research Questions

Q. How does the steric and electronic profile of PAd₃ enhance catalytic activity in cross-coupling reactions?

PAd₃’s bulky adamantyl groups increase steric protection (Tolman cone angle: ~210°), stabilizing low-coordinate metal centers. Its strong σ-donor capacity accelerates oxidative addition in Suzuki-Miyaura couplings, achieving turnover numbers (TON) up to 20,000 . Comparative studies with YPhos ligands show PAd₃’s superior suppression of β-hydride elimination in alkyl-aryl couplings .

Q. What methodologies resolve contradictions in catalytic efficiency when scaling PAd₃-mediated reactions?

Discrepancies arise from ligand decomposition under industrial conditions. Strategies:

Q. How does PAd₃ compare to other tert-alkyl phosphines in C–H bond activation?

PAd₃ outperforms tri(tert-butyl)phosphine in steric demand, enabling selective C(sp³)–H activation. Case study: Pd/PAd₃ catalyzes methylene C–H arylation of aliphatic amines with 92% yield, vs. 45% for tri(tert-butyl) analogs. Mechanistic studies attribute this to reduced metal-centered deactivation pathways .

Q. What computational approaches validate PAd₃’s role in stabilizing reactive intermediates?

DFT studies reveal:

- Pd(0)-PAd₃ complexes exhibit lower activation barriers (ΔG‡ = 18.7 kcal/mol) for transmetallation vs. P(t-Bu)₃ (ΔG‡ = 24.1 kcal/mol) .

- NBO analysis confirms stronger Pd→P π-backdonation in PAd₃, preventing metal aggregation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.